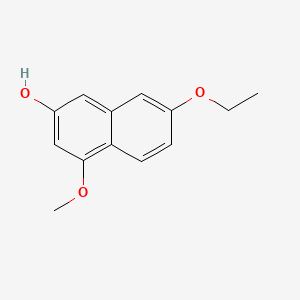
7-Ethoxy-4-methoxynaphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethoxy-4-methoxynaphthalen-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C13H14O3 and its molecular weight is 218.252. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research has highlighted several biological activities associated with 7-Ethoxy-4-methoxynaphthalen-2-ol:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
- Antitumor Potential : Preliminary studies suggest that it may possess anticancer properties, potentially inhibiting the growth of various cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antioxidant | Reduces oxidative stress by scavenging free radicals. |
| Antitumor | Inhibits proliferation of cancer cells in vitro. |
| Binding Affinity | Shows interaction with specific biological targets, indicating therapeutic potential. |
Table 2: Synthesis Pathway Overview
| Step Number | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Ethylation | Ethyl iodide, base | Formation of ethoxy group |
| 2 | Methoxylation | Methyl iodide, base | Formation of methoxy group |
| 3 | Hydroxylation | Hydroxylating agent | Introduction of hydroxyl group |
Case Studies and Research Findings
Several studies have investigated the applications of this compound in therapeutic contexts:
- Antioxidant Studies : A study demonstrated that this compound effectively reduced oxidative stress markers in cellular models, suggesting its potential use as a dietary supplement or therapeutic agent against oxidative damage .
- Antitumor Activity : Research involving various cancer cell lines indicated that this compound could inhibit cell proliferation and induce apoptosis. In vitro assays showed that the compound led to significant reductions in cell viability in breast cancer cell lines (MCF-7 and SK-BR-3) when compared to control groups .
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may interact with cellular pathways involved in apoptosis and cell cycle regulation, providing insights into its potential as a chemotherapeutic agent .
Eigenschaften
CAS-Nummer |
180630-89-1 |
|---|---|
Molekularformel |
C13H14O3 |
Molekulargewicht |
218.252 |
IUPAC-Name |
7-ethoxy-4-methoxynaphthalen-2-ol |
InChI |
InChI=1S/C13H14O3/c1-3-16-11-4-5-12-9(7-11)6-10(14)8-13(12)15-2/h4-8,14H,3H2,1-2H3 |
InChI-Schlüssel |
CNSSDNZTKVVRDG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=CC(=CC(=C2C=C1)OC)O |
Synonyme |
2-Naphthalenol,7-ethoxy-4-methoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















